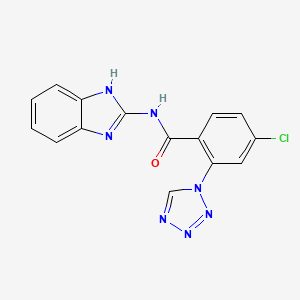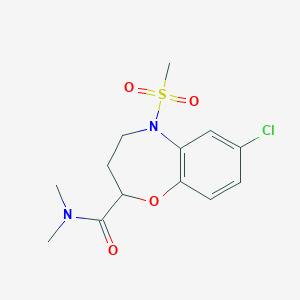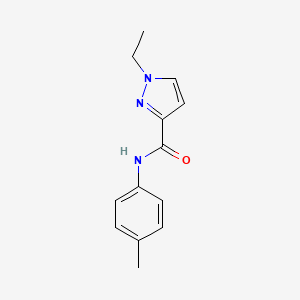![molecular formula C16H14N2O3 B6055325 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione CAS No. 39900-82-8](/img/structure/B6055325.png)
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. HPPD has a unique molecular structure that makes it a promising candidate for the development of new drugs and other useful compounds.
Mécanisme D'action
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is believed to work by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione), which is involved in the biosynthesis of essential aromatic amino acids in plants and bacteria. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione induces apoptosis by activating caspase-dependent and independent pathways. In bacteria, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts cell membrane integrity and ultimately leads to cell death. In plants, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione inhibition leads to the accumulation of toxic intermediates, which disrupts chlorophyll synthesis and ultimately leads to plant death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent activity against cancer cells and other target organisms. 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has some limitations, including its potential toxicity to non-target organisms and its limited solubility in water.
Orientations Futures
There are several future directions for research on 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of new drugs and other useful compounds based on the structure of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione. Another area of interest is the optimization of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione and its potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis of 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, including the reaction of 2,5-diketopiperazine with aniline and subsequent oxidation with sodium hypochlorite. The final product is obtained through recrystallization and purification. This method has been optimized to yield 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione in high purity and yield.
Applications De Recherche Scientifique
3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various scientific fields. In pharmaceuticals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antiviral and antibacterial properties. In agrochemicals, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione is used as a herbicide to control weeds in crops such as corn, soybeans, and wheat. In materials science, 3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
3-(2-hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDOHBYEMAATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570075 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
CAS RN |
39900-82-8 | |
| Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)

![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6055283.png)


![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)
![2,2-dichloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6055337.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B6055344.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)